N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a propyl substituent at the 1-position of the triazolo ring and a 4-acetylphenyl acetamide moiety.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-6-19-24-25-21-22(30)26(17-7-4-5-8-18(17)27(19)21)13-20(29)23-16-11-9-15(10-12-16)14(2)28/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGHNQTYIDUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives and features a triazoloquinoxaline core, which is known for its diverse pharmacological properties. The synthesis and characterization of this compound have been explored in various studies, highlighting its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.4 g/mol. Its structure includes a central quinoxaline moiety fused with a triazole ring and an acetylphenyl substituent. The compound's structural complexity is indicative of its potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on various triazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of triazoloquinoxaline derivatives has also been explored. For example, compounds within this class have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Data suggest that structural modifications can enhance potency against specific cancer types .
The biological activity of this compound is likely mediated through its interaction with various biological targets including enzymes and receptors. Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their neuroprotective effects. Furthermore, the ability to modulate kinase activity has been observed in related triazole compounds, suggesting a multifaceted mechanism of action .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazoloquinoxaline derivatives:
These findings highlight the therapeutic potential of this compound and its analogs in treating infectious diseases and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of N-(4-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide with three closely related analogs:
Key Observations:
Substituent Effects on Pharmacokinetics: The acetyl group in the target compound introduces polarity compared to the chloro or methyl groups in analogs . This may reduce membrane permeability but enhance solubility in aqueous media.
Binding Affinity Trends: Chlorophenyl analogs (e.g., ) exhibit higher logP values (calculated: ~3.5–4.0) due to the chloro group, favoring hydrophobic target interactions. The acetylphenyl variant (logP ~2.8) may prioritize hydrogen bonding via the ketone oxygen .
Synthetic Accessibility :
- The target compound’s acetylphenyl group requires additional protection-deprotection steps during synthesis compared to simpler chlorophenyl or methylphenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
